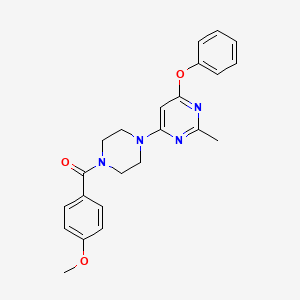

![molecular formula C10H20ClN B2829842 6,6-Dimethyl-1-azaspiro[3.5]nonane;hydrochloride CAS No. 2377033-59-3](/img/structure/B2829842.png)

6,6-Dimethyl-1-azaspiro[3.5]nonane;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

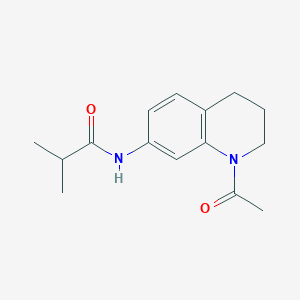

6,6-Dimethyl-1-azaspiro[3.5]nonane;hydrochloride is a synthetic compound . It belongs to the family of spiro compounds. This compound has a unique structure that consists of a spirocyclic system containing an oxa and an azaspiro moiety.

Synthesis Analysis

The synthesis of 6,6-Dimethyl-1-azaspiro[3.5]nonane;hydrochloride is a multistep process that includes several reactions. The synthesis process involves the condensation of cyclohexanone with butylamine to produce 4-cyclohexylbutanone.Molecular Structure Analysis

The molecular weight of 6,6-Dimethyl-1-azaspiro[3.5]nonane;hydrochloride is 167.25 . The InChI code is 1S/C10H17NO/c1-9(2)4-3-5-10(7-9)6-8(12)11-10/h3-7H2,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis

6,6-Dimethyl-1-azaspiro[3.5]nonane;hydrochloride appears as a white crystalline powder. It has a melting point of 185-188 °C. The compound is soluble in water and ethanol but insoluble in many organic solvents.Scientific Research Applications

Synthesis and Chemical Properties

- Novel Synthesis Methods : 6,6-Dimethyl-1-azaspiro[3.5]nonane hydrochloride is involved in novel synthesis processes. For example, it's used in the synthesis of tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes, indicating its utility in creating complex molecular structures (Gravestock & McKenzie, 2002).

Biological and Pharmacological Research

- Therapeutic Activity in Autoimmune Diseases : This compound has shown potential in autoimmune disease models. For instance, a related azaspirane, SK&F 105685, demonstrated therapeutic activity in rat models of autoimmune disease and induced non-specific suppressor cells, which could have implications for its use in immunomodulatory therapies (Badger et al., 1990).

Insect Repellent Properties

- Natural Enemy Repellent : A nitrogen-containing terpene similar to 6,6-Dimethyl-1-azaspiro[3.5]nonane hydrochloride, isolated from milliped defensive secretions, has been identified as an effective repellent against natural enemies like ants. This suggests potential applications in developing environmentally friendly insect repellents (Smolanoff et al., 1975).

Material Science and Chemistry

- Corrosion Inhibition : Research has explored the use of spirocyclic compounds, including derivatives of 6,6-Dimethyl-1-azaspiro[3.5]nonane hydrochloride, in corrosion inhibition. These studies are crucial in developing new materials and coatings for protecting metals in corrosive environments (Chafiq et al., 2020).

Diversity in Drug Discovery

- Building Blocks in Drug Discovery : Compounds related to 6,6-Dimethyl-1-azaspiro[3.5]nonane hydrochloride are used as building blocks in the synthesis of functionalized pyrrolidines, piperidines, and azepines, which are key scaffolds in chemistry-driven drug discovery (Wipf et al., 2004).

Safety and Hazards

properties

IUPAC Name |

6,6-dimethyl-1-azaspiro[3.5]nonane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-9(2)4-3-5-10(8-9)6-7-11-10;/h11H,3-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPVTTDWLPBPDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1)CCN2)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Dimethyl-1-azaspiro[3.5]nonane hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide](/img/structure/B2829760.png)

![ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2829763.png)

![5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2829764.png)

![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2829768.png)

![3-(3-Fluorophenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2829770.png)

![(Z)-ethyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2829775.png)

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2829776.png)

![N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2829778.png)